molecular formula C10H12BrN B494740 N-(3-Bromobenzyl)-2-propen-1-amine CAS No. 893569-90-9

N-(3-Bromobenzyl)-2-propen-1-amine

Cat. No.: B494740
CAS No.: 893569-90-9
M. Wt: 226.11g/mol
InChI Key: GQAFXFFNHAJIOA-UHFFFAOYSA-N
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Description

N-(3-Bromobenzyl)-2-propen-1-amine is an organic compound characterized by the presence of a bromine atom attached to a benzyl group, which is further connected to a propenylamine moiety

Scientific Research Applications

N-(3-Bromobenzyl)-2-propen-1-amine has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anticancer and antimicrobial agents.

    Biological Studies: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: Utilized in the production of specialty chemicals and materials.

Future Directions

N-(3-bromobenzyl) noscapine (N-BBN) may be considered for further investigations as a potent antiproliferative agent . Its potential in cancer treatment, particularly in cases of aggressive metastatic breast cancer, is a promising area of research .

Biochemical Analysis

Biochemical Properties

Similar compounds have been shown to interact with various enzymes and proteins . The nature of these interactions often involves binding to specific sites on the biomolecules, potentially altering their function.

Molecular Mechanism

It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(3-Bromobenzyl)-2-propen-1-amine can be synthesized through several methods. One common approach involves the reaction of 3-bromobenzyl chloride with allylamine under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: 3-bromobenzyl chloride and allylamine.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, in an organic solvent like dichloromethane or toluene.

    Procedure: The 3-bromobenzyl chloride is added dropwise to a solution of allylamine and the base in the solvent. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The product is isolated by extraction, followed by purification using techniques such as column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(3-Bromobenzyl)-2-propen-1-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

    Oxidation Reactions: The propenylamine moiety can be oxidized to form corresponding oxides or other derivatives.

    Reduction Reactions: The compound can be reduced to form saturated amines or other reduced products.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or osmium tetroxide.

    Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Major Products

    Substitution: Formation of N-(3-substituted-benzyl)-2-propen-1-amine derivatives.

    Oxidation: Formation of N-(3-bromobenzyl)-2-propen-1-oxide or other oxidized derivatives.

    Reduction: Formation of N-(3-bromobenzyl)-propylamine or other reduced derivatives.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Bromobenzyl)-N-isopropylamine: Similar structure but with an isopropyl group instead of a propenyl group.

    N-(3-Bromobenzyl)-N-methylamine: Contains a methyl group instead of a propenyl group.

    N-(3-Bromobenzyl)-N-ethylamine: Features an ethyl group in place of the propenyl group.

Uniqueness

N-(3-Bromobenzyl)-2-propen-1-amine is unique due to the presence of the propenylamine moiety, which imparts distinct reactivity and potential biological activity compared to its analogs. The propenyl group allows for additional chemical modifications and interactions, making it a versatile compound in various applications.

Properties

IUPAC Name

N-[(3-bromophenyl)methyl]prop-2-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN/c1-2-6-12-8-9-4-3-5-10(11)7-9/h2-5,7,12H,1,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQAFXFFNHAJIOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNCC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30405923
Record name AN-465/42767473
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893569-90-9
Record name 3-Bromo-N-2-propen-1-ylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=893569-90-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AN-465/42767473
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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